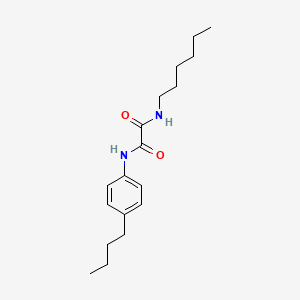
N-(4-butylphenyl)-N'-hexylethanediamide
説明
N-(4-butylphenyl)-N'-hexylethanediamide, commonly known as 'BPHD,' is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. BPHD is a member of the family of compounds known as capsaicinoids, which are responsible for the spicy taste of chili peppers. BPHD has been found to have several interesting properties, including its ability to activate the TRPV1 receptor, which is involved in pain perception and inflammation. In
科学的研究の応用
BPHD has been the subject of several scientific research studies due to its potential applications in various fields. One of the most promising applications of BPHD is in the development of new pain medications. BPHD has been found to activate the TRPV1 receptor, which is involved in pain perception and inflammation. By activating this receptor, BPHD can help to alleviate pain and inflammation, making it a promising candidate for the development of new pain medications.
In addition to its potential as a pain medication, BPHD has also been studied for its potential applications in agriculture. BPHD has been found to have insecticidal properties, making it a potential candidate for the development of new insecticides. It has also been found to have antifungal properties, making it a potential candidate for the development of new fungicides.
作用機序
The mechanism of action of BPHD is primarily through its activation of the TRPV1 receptor. This receptor is involved in pain perception and inflammation and is found on sensory neurons throughout the body. When BPHD binds to the TRPV1 receptor, it causes a cascade of events that ultimately leads to the alleviation of pain and inflammation.
Biochemical and Physiological Effects
BPHD has several biochemical and physiological effects, primarily through its activation of the TRPV1 receptor. When BPHD binds to the TRPV1 receptor, it causes an influx of calcium ions into the cell, leading to the release of neurotransmitters that ultimately lead to the alleviation of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using BPHD in lab experiments is its ability to activate the TRPV1 receptor, making it a promising candidate for the development of new pain medications. However, one of the limitations of using BPHD in lab experiments is its potential toxicity. BPHD has been found to be toxic to some cell types, making it important to use caution when working with this compound in the lab.
将来の方向性
There are several future directions for the study of BPHD. One potential direction is in the development of new pain medications. BPHD has shown promising results in preclinical studies, making it a potential candidate for the development of new pain medications.
Another potential direction for the study of BPHD is in the development of new insecticides and fungicides. BPHD has been found to have insecticidal and antifungal properties, making it a potential candidate for the development of new pesticides.
Finally, the study of BPHD could also lead to a better understanding of the TRPV1 receptor and its role in pain perception and inflammation. This could ultimately lead to the development of new therapies for a variety of conditions, including chronic pain and inflammation.
Conclusion
In conclusion, N-(4-butylphenyl)-N'-hexylethanediamide, or BPHD, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. BPHD has been found to have several interesting properties, including its ability to activate the TRPV1 receptor, which is involved in pain perception and inflammation. BPHD has potential applications in the development of new pain medications, insecticides, and fungicides. Further research is needed to fully understand the potential of this compound and its role in various fields.
特性
IUPAC Name |
N'-(4-butylphenyl)-N-hexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-5-7-8-14-19-17(21)18(22)20-16-12-10-15(11-13-16)9-6-4-2/h10-13H,3-9,14H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEZFUPTZCGPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-chloro-3-pyridinyl)-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4709886.png)
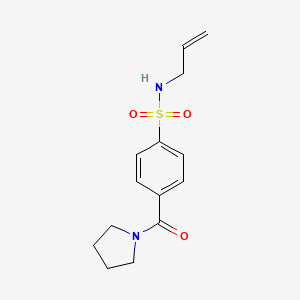
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4709903.png)
![3-allyl-8-(3-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4709905.png)
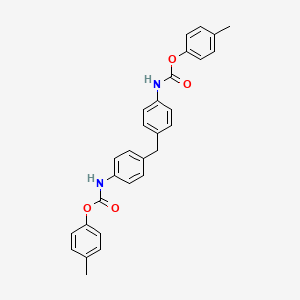
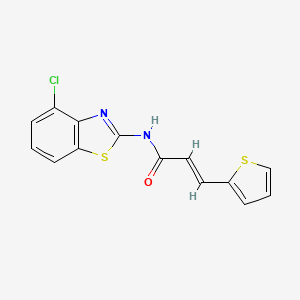
![4-methyl-N-{[4-methyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4709923.png)
![5-{[6-tert-butyl-3-(ethoxycarbonyl)-1-benzothien-2-yl]amino}-5-oxopentanoic acid](/img/structure/B4709927.png)
![isopropyl 2-{[amino(imino)methyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4709935.png)
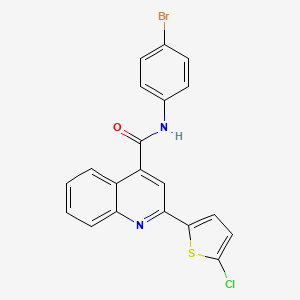
![3-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-1H-indol-1-yl}propanamide](/img/structure/B4709942.png)
![2-cyano-3-{4-methoxy-3-[2-(4-morpholinyl)ethoxy]phenyl}-N-(4-phenyl-1,3-thiazol-2-yl)acrylamide](/img/structure/B4709958.png)
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4709963.png)
![N-(2-(4-bromophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4709969.png)